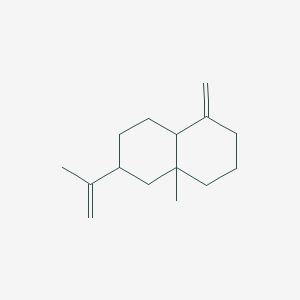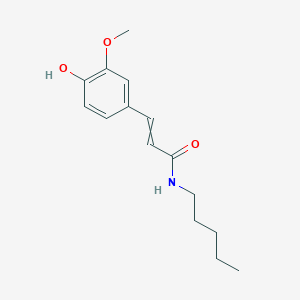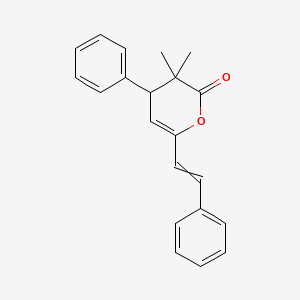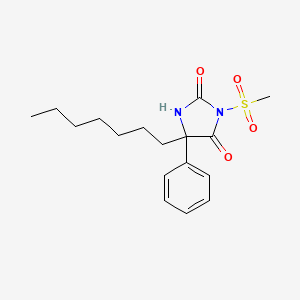
(4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and a methylimino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with a methylamine derivative in the presence of a suitable catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-2-(trifluoromethyl)propan-2-ol
- 1,1,1-Trifluoro-3-(methylimino)butan-2-ol
Uniqueness
(4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
518976-18-6 |
|---|---|
Molekularformel |
C7H9F6NO |
Molekulargewicht |
237.14 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-methylimino-2-(trifluoromethyl)pentan-2-ol |
InChI |
InChI=1S/C7H9F6NO/c1-4(14-2)3-5(15,6(8,9)10)7(11,12)13/h15H,3H2,1-2H3 |
InChI-Schlüssel |
SRMUXFDCHPCMCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC)CC(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


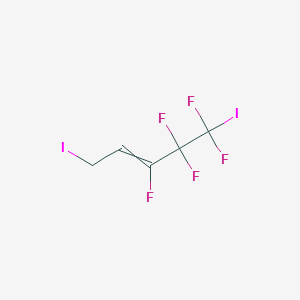
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
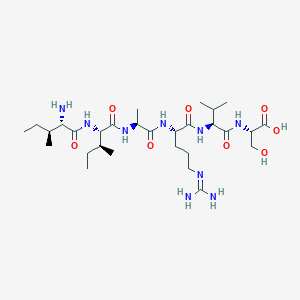
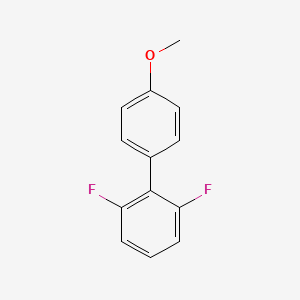
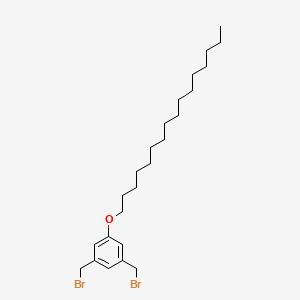
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
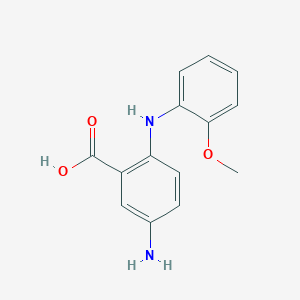
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
